molecular formula C11H20ClNO2 B1394982 tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate CAS No. 876589-09-2

tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate

Cat. No.: B1394982
CAS No.: 876589-09-2
M. Wt: 233.73 g/mol
InChI Key: NLZPZOOLPLVGHZ-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 876589-09-2. It has a molecular weight of 233.74 . The compound is in liquid form .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H20ClNO2 . The InChI code for this compound is 1S/C11H20ClNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3 .


Physical and Chemical Properties Analysis

“this compound” is a liquid . Its molecular weight is 233.74 , and its molecular formula is C11H20ClNO2 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a crucial intermediate in synthesizing various biologically active compounds, including crizotinib. The synthesis involves multiple steps, starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, and the final structures are confirmed through MS and 1 HNMR spectrum techniques. The overall yield from the synthesis process is approximately 49.9% (Kong et al., 2016).

Stereoselective Synthesis

The compound plays a role in the stereoselective synthesis of piperidine derivatives that are fused with oxygen heterocycles. This process involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various chemicals, leading to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, under specific treatment, undergo cyclization into cis-isomers of N-Boc piperidine derivatives, which are then further processed into hydrochlorides of stereochemically homogeneous fused bicyclic systems (Moskalenko & Boev, 2014).

Formation of Piperidine Derivatives

The tert-butyl 4-oxopiperidine-1-carboxylate is involved in reactions leading to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which serve as promising synthons for the preparation of a wide range of piperidine derivatives. These compounds are synthesized through a reaction involving tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, yielding a considerable success rate in terms of the final product (Moskalenko & Boev, 2014).

Involvement in Chemical Structural Studies

Tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate undergoes specific reactions resulting in the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent. The structural orientation of the resultant compound is studied, showcasing the interaction between the pyrazole and piperidine rings, offering insights into the chemical structure and spatial arrangement (Richter et al., 2009).

Safety and Hazards

This compound has been classified as Acute Tox. 3 Oral . The safety information includes the following precautionary statements: P260, P264, P280, P301 + P330 + P331 + P310 .

Properties

IUPAC Name

tert-butyl 3-(chloromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZPZOOLPLVGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677759
Record name tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876589-09-2
Record name tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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